An In-depth Technical Guide to Ethylphosphonothioic Dichloride (CAS 993-43-1)
An In-depth Technical Guide to Ethylphosphonothioic Dichloride (CAS 993-43-1)
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of Ethylphosphonothioioic Dichloride, a highly reactive organophosphorus intermediate. Its unique chemical nature makes it a critical building block in the synthesis of various specialty chemicals, yet also demands rigorous handling and safety protocols due to its toxicity and reactivity. This document moves beyond a simple recitation of properties to offer insights into its synthesis, reactivity, analytical characterization, and safe handling, grounded in established chemical principles.
Core Molecular and Physical Characteristics
Ethylphosphonothioic dichloride (C₂H₅PSCl₂) is a fuming, colorless to light-yellow liquid characterized by a pungent, irritating odor.[1][2] As an organothiophosphate and an acid halide, its properties are dominated by the electrophilic phosphorus center, the thiono (P=S) group, and two reactive P-Cl bonds.[3] This structure dictates its high reactivity, particularly towards nucleophiles, and its classification as a corrosive and toxic substance.[1][3]
Physicochemical Data Summary
A compilation of key quantitative properties is essential for experimental design, from reaction setup to purification and storage. The data presented below has been aggregated from multiple authoritative sources.
| Property | Value | Source(s) |
| CAS Registry Number | 993-43-1 | [2] |
| Molecular Formula | C₂H₅Cl₂PS | [1][2] |
| Molecular Weight | 163.01 g/mol | [1][2] |
| Appearance | Clear colorless liquid with a pungent odor | [1] |
| Boiling Point | 171.6 °C (342 °F) at 760 mmHg | [1][3] |
| 56-60 °C at 12 Torr | [2] | |
| Melting Point | < -50 °C (< -58 °F) | [3] |
| Density | 1.35 g/cm³ at 20 °C (68 °F) | [2][3] |
| Vapor Pressure | 1.45 mmHg at 21.1 °C (70 °F) | [3] |
| Flash Point | 95 °C (203 °F) | [3] |
| SMILES | CCP(=S)(Cl)Cl | [1] |
| InChIKey | FRNHPBDNOSCJNW-UHFFFAOYSA-N | [1][2] |
Synthesis and Chemical Reactivity
Representative Synthesis Pathway
The synthesis of phosphonothioic dichlorides is most effectively achieved via the thionation of their corresponding phosphonic dichloride precursors. A robust and widely cited method involves the use of tetraphosphorus decasulfide (P₄S₁₀) as the sulfur transfer agent. This reaction is broadly applicable to a range of alkyl and aryl phosphonic dichlorides.
The core transformation is the conversion of the P=O bond in ethylphosphonic dichloride to a P=S bond. P₄S₁₀ serves as a potent thionating agent for this purpose. The reaction is typically conducted under neat (solvent-free) conditions at elevated temperatures to drive the reaction to completion. An inert atmosphere is crucial to prevent hydrolysis of the starting material and product.
Caption: Synthesis of Ethylphosphonothioic Dichloride via thionation.
Core Reactivity Profile
The reactivity of ethylphosphonothioic dichloride is governed by the two chlorine atoms, which are excellent leaving groups. This makes the phosphorus atom highly susceptible to nucleophilic attack.
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Hydrolysis: It reacts readily, and sometimes violently, with water and other protic solvents (e.g., alcohols) to liberate corrosive hydrogen chloride gas and form ethylphosphonothioic acid derivatives.[3][4] This moisture sensitivity necessitates handling under strictly anhydrous conditions.
-
Reaction with Nucleophiles: It is an essential precursor for installing the ethylphosphonothioate moiety. It reacts with a wide range of nucleophiles, including alcohols, phenols, thiols, and amines, to displace one or both chlorine atoms. This reactivity is the foundation of its use as an intermediate in the synthesis of pesticides and other specialty chemicals.[5]
-
Incompatibilities: It is incompatible with strong oxidizing agents, bases (alkali, amines), and alcohols.[3] Reactions with strong reducing agents, such as metal hydrides, can lead to the formation of highly toxic and flammable phosphine gas.[3] Caution is also advised when mixing with ethers in the presence of metal salts, as this can lead to vigorous or explosive reactions.[3]
Analytical Methodologies and Spectral Characterization
Accurate characterization of ethylphosphonothioic dichloride is critical for quality control and reaction monitoring. A combination of chromatographic and spectroscopic techniques is typically employed.
Representative Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the preferred method for the analysis of volatile organophosphorus compounds due to its high resolution and sensitivity, providing both retention time for identification and a mass spectrum for structural confirmation.
Caption: A typical Gas Chromatography-Mass Spectrometry (GC-MS) workflow.
Expected Spectral Signatures
While a comprehensive public database of spectra for this specific compound is limited, its structure allows for the prediction of key spectral features.
-
Infrared (IR) Spectroscopy: The IR spectrum provides functional group information. A detailed vibrational assignment has been performed, confirming the presence of both gauche and trans conformers in the liquid state, with the gauche conformer being the sole form in the solid state. Key expected absorptions include:
-
P=S Stretch: A strong band is expected in the 650-800 cm⁻¹ region.
-
P-Cl Stretch: Strong absorptions are expected in the 450-600 cm⁻¹ range.
-
C-H Stretch (Aliphatic): Bands will appear in the 2850-3000 cm⁻¹ region.
-
CH₂/CH₃ Bending: Vibrations will be present in the 1375-1470 cm⁻¹ region.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The ethyl group will produce a characteristic pattern. The methyl (CH₃) protons will appear as a triplet coupled to the adjacent methylene protons. The methylene (CH₂) protons will appear as a doublet of quartets, showing coupling to both the methyl protons and the phosphorus atom (³¹P).
-
¹³C NMR: Two distinct signals are expected for the two carbon atoms of the ethyl group, both of which will show coupling to the phosphorus atom.
-
³¹P NMR: A single resonance is expected, with its chemical shift being characteristic of the phosphonothioic dichloride environment.
-
-
Mass Spectrometry (MS): Under electron ionization (EI), the mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 162 (for ³⁵Cl isotopes). The isotopic pattern will be crucial for identification, showing characteristic M, M+2, and M+4 peaks due to the presence of two chlorine atoms. Common fragmentation pathways would involve the loss of chlorine atoms (M-Cl)⁺ and cleavage of the ethyl group.
Experimental Protocols
The following protocols are representative and should be adapted and validated by researchers based on their specific laboratory conditions and equipment. All work must be conducted in a certified fume hood with appropriate personal protective equipment.
Protocol: Representative Synthesis of Ethylphosphonothioic Dichloride
This procedure is adapted from the general method for converting phosphonic dichlorides to their thiono analogs.
Materials:
-
Ethylphosphonic dichloride (CAS 1066-50-8)
-
Tetraphosphorus decasulfide (P₄S₁₀)
-
Dry, inert atmosphere (Nitrogen or Argon)
-
Glassware: Three-necked round-bottom flask, mechanical stirrer, reflux condenser with a drying tube, heating mantle, distillation apparatus.
Procedure:
-
Setup: Assemble the reaction apparatus and flame-dry all glassware under vacuum or flush thoroughly with a dry, inert gas to eliminate all moisture.
-
Charging Reactants: Under a positive pressure of inert gas, charge the flask with ethylphosphonic dichloride (1.0 mole equivalent).
-
Addition of Thionating Agent: Carefully add tetraphosphorus decasulfide (approx. 0.1 mole equivalent, corresponding to 0.4 equivalents of 'P₂S₅') to the stirred liquid. The addition may be exothermic.
-
Reaction: Heat the reaction mixture to reflux with vigorous stirring. Monitor the reaction progress by a suitable method (e.g., ³¹P NMR or GC-MS analysis of quenched aliquots). The reaction may take several hours.
-
Workup and Purification: Once the reaction is complete, cool the mixture to room temperature. The product, ethylphosphonothioic dichloride, is purified by fractional distillation under reduced pressure.
-
Disposal: The solid residue must be quenched carefully and disposed of according to institutional and local regulations for hazardous waste.
Protocol: Analytical GC-MS of Ethylphosphonothioic Dichloride
Instrumentation & Consumables:
-
Gas chromatograph with a mass selective detector (GC-MS).
-
Capillary column: 5% phenyl methyl siloxane (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film).
-
Carrier gas: Helium, high purity.
-
Solvent: Anhydrous hexane or dichloromethane (pesticide grade).
-
Autosampler vials with PTFE-lined septa.
Procedure:
-
Sample Preparation: In a dry glovebox or under an inert atmosphere, prepare a stock solution of the sample in the chosen anhydrous solvent. Perform serial dilutions to create working standards and quality control samples within the linear range of the instrument (e.g., 1-100 µg/mL).
-
GC-MS Method Parameters (Example):
-
Inlet: Split mode (e.g., 50:1), Temperature: 250 °C.
-
Injection Volume: 1 µL.
-
Carrier Gas Flow: Constant flow, 1.0 mL/min.
-
Oven Program: Initial temp 50 °C (hold 2 min), ramp at 15 °C/min to 250 °C (hold 5 min).
-
MS Transfer Line: 280 °C.
-
Ion Source: Electron Ionization (EI) at 70 eV, Temperature: 230 °C.
-
Mass Analyzer: Quadrupole, Scan range: m/z 40-400.
-
-
Analysis: Run a solvent blank, followed by the calibration standards, and then the unknown samples.
-
Data Processing: Identify the peak for ethylphosphonothioic dichloride based on its retention time. Confirm identity by comparing the acquired mass spectrum with expected fragmentation patterns and chlorine isotopic ratios.
Safety, Handling, and Storage
Ethylphosphonothioic dichloride is classified as a toxic and corrosive material.[3] It is fatal if inhaled or absorbed through the skin and causes severe skin burns and eye damage. Due to its potential use as a precursor for chemical warfare agents, its purchase, storage, and use are subject to strict regulatory controls.[3]
-
Handling: All manipulations must be carried out in a well-ventilated, certified chemical fume hood.[6][7] Personnel must wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., butyl rubber), a lab coat, and chemical splash goggles with a face shield.[7] An emergency shower and eyewash station must be immediately accessible.[6]
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials.[7] The container must be kept tightly closed under an inert atmosphere (e.g., nitrogen) to prevent contact with moisture.[7] Store in a designated corrosives cabinet.
-
Spills: In case of a spill, evacuate the area immediately. Do not use water. Absorb the spill with a dry, inert material such as sand or vermiculite.[3] Collect the material in a sealed container for hazardous waste disposal.
Conclusion
Ethylphosphonothioic dichloride is a valuable yet hazardous chemical intermediate. Its utility in synthesizing a range of organothiophosphorus compounds is rooted in its high reactivity, which also necessitates a profound respect for safety and handling protocols. A thorough understanding of its physicochemical properties, synthetic routes, reactivity, and analytical signatures, as outlined in this guide, is paramount for any researcher or professional intending to work with this compound.
References
-
CAS Common Chemistry. P-Ethylphosphonothioic dichloride. [Link]
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Haz-Map. Ethyl phosphonothioic dichloride, anhydrous. [Link]
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Kuujia. 993-43-1(Ethylthiophosphonic Dichloride). [Link]
-
Durig, J. R., & Hizer, T. J. (1987). Spectra and structure of organophosphorus compounds. XXXI—Raman and infrared spectra and conformational stability of ethylphonothioic dichloride. Journal of Raman Spectroscopy, 18(6), 415–424. [Link]
-
Organic Syntheses. Chloromethylphosphonothioic dichloride. [Link]
-
U.S. Environmental Protection Agency. Method 8141B: Organophosphorus Compounds by Gas Chromatography. [Link]
Sources
- 1. application.wiley-vch.de [application.wiley-vch.de]
- 2. ETHYL PHOSPHONOTHIOIC DICHLORIDE, ANHYDROUS | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. Sci-Hub. Spectra and structure of organophosphorus compounds. XXXI—Raman and infrared spectra and conformational stability of ethylphonothioic dichloride / Journal of Raman Spectroscopy, 1987 [sci-hub.ru]
- 4. Decoding synthetic pathways of chemical warfare precursors: advanced impurity profiling of methylphosphonothioic dichloride using GC × GC-TOFMS-chemometrics hybrid platforms - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. ETHYL PHOSPHONO THIOIC DICHLORIDE [chemicalbook.com]
- 6. Phosphorodithioic acid, O-(2,4-dichlorophenyl) O-ethyl S-propyl ester [webbook.nist.gov]
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